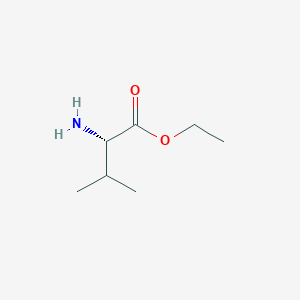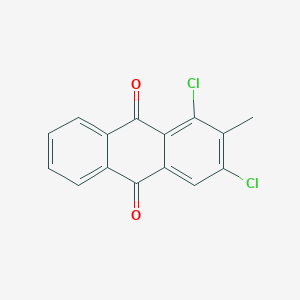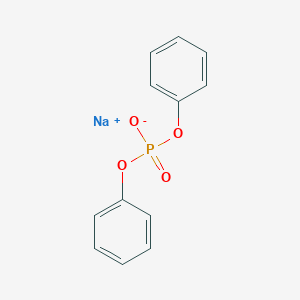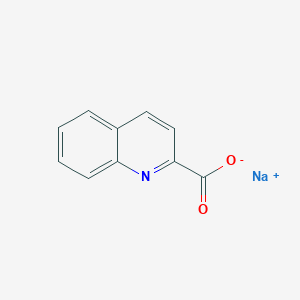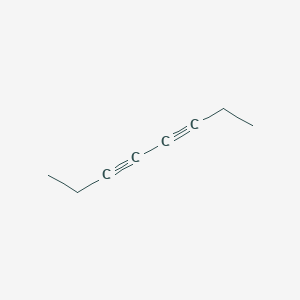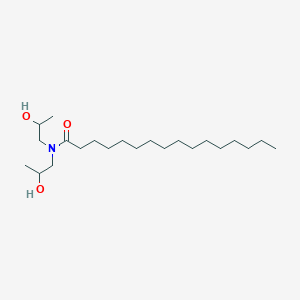
4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one
Vue d'ensemble
Description
4,5,6-Trimethoxy-2,3-dihydro-1H-inden-1-one is a chemical compound with the CAS Number: 16718-42-6 . It has a molecular weight of 222.24 and the linear formula is C12H14O4 .
Molecular Structure Analysis
The molecular structure of 4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one consists of 16 heavy atoms, 6 of which are aromatic . The compound has 3 rotatable bonds .Physical And Chemical Properties Analysis
4,5,6-Trimethoxy-2,3-dihydro-1H-inden-1-one is a solid at room temperature . It has a high GI absorption and is BBB permeant . It is not a P-gp substrate . It has a Log Po/w (iLOGP) of 2.32 and a water solubility of 1.13 mg/ml .Applications De Recherche Scientifique
-
Pharmaceutical Research
-
Anticancer Research
- Application : Compounds related to “4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one” have been used in the development of new antitubulin agents .
- Method : These compounds inhibit cancer cell growth and exert strong inhibition of tubulin polymerization by binding to the colchicine site of tubulin .
- Results : These compounds inhibit cancer cell growth with IC50 values ranging from 25 to 440 nM against a panel of four cancer cell lines .
-
Chemical Synthesis
-
Molecular Motors
- Application : Compounds related to “4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one” have been used in the development of molecular motors .
- Method : The synthesis of a novel light-driven unidirectional molecular motor from the specific aromatic platform chemical 4-(3-hydroxypropyl)-2,6-dimethoxyphenol (dihydrosynapyl alcohol) that can be directly obtained from lignocellulose via a reductive catalytic fractionation strategy .
- Results : The synthetic path takes into account the principles of green chemistry and aims to maintain the intrinsic functionality of the lignin-derived platform molecule .
-
Pharmacophore Research
- Application : The Trimethoxyphenyl (TMP) group, which includes “4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one”, serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects .
- Method : This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .
- Results : Compounds containing the TMP group have displayed notable anti-cancer effects, anti-fungal and anti-bacterial properties, antiviral activity, anti-parasitic agents, anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties .
-
Microtubule Inhibition
Safety And Hazards
Propriétés
IUPAC Name |
4,5,6-trimethoxy-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-14-10-6-8-7(4-5-9(8)13)11(15-2)12(10)16-3/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYMAQYXINVUDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2CCC(=O)C2=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20597467 | |
| Record name | 4,5,6-Trimethoxy-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20597467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one | |
CAS RN |
16718-42-6 | |
| Record name | 4,5,6-Trimethoxy-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20597467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

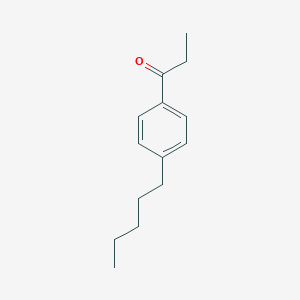

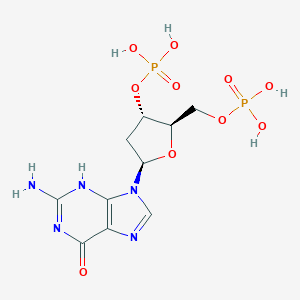
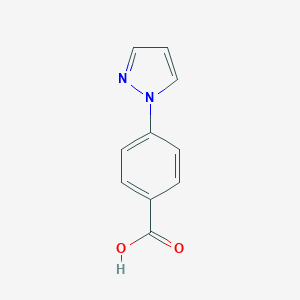
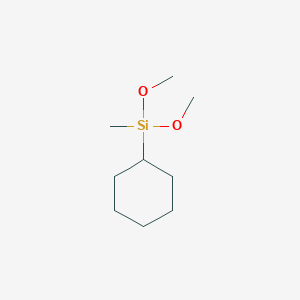
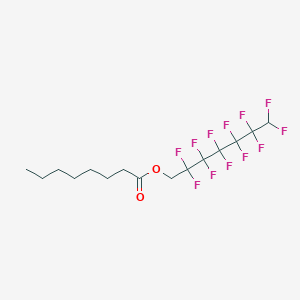
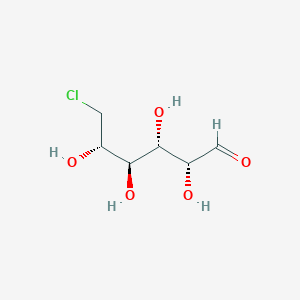
![9,10-Anthracenedione, 1,4-bis[(2-phenylethyl)amino]-](/img/structure/B98907.png)
